molecular formula C9H16N4O B13204499 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Katalognummer: B13204499
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: OJXCVOMTBMQRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a heterocyclic compound that features a triazole ring and an oxane (tetrahydropyran) moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the oxane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an oxane derivative with a hydrazine derivative can lead to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or the oxane moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced triazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine: This compound features an oxadiazole ring instead of a triazole ring.

    1-(oxan-4-yl)ethan-1-amine: This compound lacks the triazole ring and has a simpler structure.

Uniqueness

2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is unique due to the presence of both the triazole ring and the oxane moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds. The triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.

Eigenschaften

Molekularformel

C9H16N4O

Molekulargewicht

196.25 g/mol

IUPAC-Name

2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C9H16N4O/c10-4-1-8-11-9(13-12-8)7-2-5-14-6-3-7/h7H,1-6,10H2,(H,11,12,13)

InChI-Schlüssel

OJXCVOMTBMQRIT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=NNC(=N2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.